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Compound of Interest

Compound Name:
8-Methoxy-1,2,3,4-

tetrahydroquinoline

Cat. No.: B1588254 Get Quote

An In-Depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydroquinoline (CAS: 53899-17-5)

Introduction
8-Methoxy-1,2,3,4-tetrahydroquinoline, registered under CAS number 53899-17-5, is a

heterocyclic amine that serves as a crucial structural motif and synthetic intermediate in the

field of medicinal chemistry.[1][2] Its tetrahydroquinoline core is a privileged scaffold found in

numerous biologically active compounds. The strategic placement of a methoxy group on the

aromatic ring modifies its electronic properties and provides a handle for further

functionalization, making it a versatile building block for drug discovery and development. This

guide provides a comprehensive technical overview of its characterization, handling, and

application, with a focus on methodologies relevant to researchers and drug development

professionals. Its documented use as a reactant in the synthesis of potent enzyme inhibitors,

such as those targeting human aldosterone synthase (CYP11B2), underscores its significance

in developing novel therapeutics for cardiovascular diseases.[3][4][5]

Physicochemical Properties and Specifications
Proper characterization begins with understanding the fundamental physicochemical properties

of a compound. This data is essential for designing synthetic routes, developing analytical

methods, and ensuring safe handling and storage.
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Property Value Source(s)

CAS Number 53899-17-5 [1][2]

Molecular Formula C₁₀H₁₃NO [1][2]

Molecular Weight 163.22 g/mol [1][2]

Synonyms
8-methoxy-1,2,3,4-tetrahydro-

quinoline, EOS-60440
[1][2]

Storage Temperature
Room Temperature, Sealed in

Dry Conditions
[1]

Synthesis and Purification Workflow
While 8-Methoxy-1,2,3,4-tetrahydroquinoline is commercially available, understanding its

synthesis and purification is vital for process development and troubleshooting. A common

route involves the reduction of the corresponding 8-methoxyquinoline. Purification is critical to

remove unreacted starting materials and byproducts, with flash column chromatography being

the standard method.[3]

Illustrative Purification Protocol: Flash Column
Chromatography
The choice of a proper solvent system is paramount for achieving high purity. A gradient elution

is often employed to effectively separate the target compound from impurities with different

polarities.

Column Preparation: A silica gel column (e.g., 230-400 mesh) is packed using a slurry

method with a non-polar solvent like hexane to ensure a homogenous stationary phase.

Sample Loading: The crude 8-Methoxy-1,2,3,4-tetrahydroquinoline is dissolved in a

minimal amount of dichloromethane or the initial mobile phase and adsorbed onto a small

amount of silica gel. The dried silica plug is then carefully added to the top of the column.

This dry-loading technique prevents band broadening and improves resolution.
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Elution: The separation is performed using a gradient of ethyl acetate in hexane (e.g.,

starting from 5% ethyl acetate and gradually increasing to 30%). The rationale for a gradient

system is to first elute non-polar impurities with the low-polarity mobile phase, followed by

the elution of the moderately polar product as the solvent strength increases.

Fraction Collection: Fractions are collected throughout the elution process and analyzed by

Thin Layer Chromatography (TLC) to identify those containing the pure product.

Solvent Removal: Fractions containing the pure compound are combined, and the solvent is

removed under reduced pressure using a rotary evaporator to yield the purified 8-Methoxy-
1,2,3,4-tetrahydroquinoline.
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Caption: Workflow for Flash Chromatography Purification.
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Structural Characterization: A Multi-Technique
Approach
Confirming the identity and purity of 8-Methoxy-1,2,3,4-tetrahydroquinoline requires a

combination of spectroscopic techniques. Each method provides unique and complementary

information.
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Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR provides

information on the electronic environment and connectivity of protons, while ¹³C NMR reveals

the number and type of carbon atoms.

Protocol for NMR Sample Preparation:

Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
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Cap the tube and invert several times to ensure a homogeneous solution before placing it in

the spectrometer.

Expected Spectral Features:

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the -OCH₃ group

(a singlet around 3.8 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the

tetrahydroquinoline ring (triplets and multiplets in the 1.9-3.4 ppm range).

¹³C NMR: The spectrum should display 10 distinct carbon signals, corresponding to the 10

carbon atoms in the molecule, confirming the absence of molecular symmetry.[2]

Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, providing definitive

confirmation of its elemental composition. Liquid Chromatography-Mass Spectrometry (LC/MS)

is commonly used for this purpose.[3][4]

Protocol for LC/MS Analysis:

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol

or acetonitrile.

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

Inject the sample into the LC/MS system. A common method uses a C18 reverse-phase

column with a water/acetonitrile mobile phase.

Analyze the resulting mass spectrum in positive ion mode. The expected molecular ion peak

would correspond to [M+H]⁺ at an m/z of approximately 164.22.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the key functional groups present in

the molecule by detecting their characteristic vibrational frequencies.

Protocol for IR Analysis (ATR):
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Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like

isopropanol.

Record a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil and collect the spectrum.

Expected Characteristic Absorption Bands:

Functional Group Bond Vibration
Expected Wavenumber
(cm⁻¹)

Secondary Amine N-H Stretch
3200 - 3600 (medium,

somewhat broad)

Alkyl C-H C-H Stretch 2850 - 3000 (strong)

Aromatic C-H C-H Stretch 3000 - 3100 (weak-medium)

Aryl Ether C-O Stretch 1200 - 1275 (strong)

Aromatic Ring C=C Stretch 1475 - 1600 (weak-medium)

Applications in Medicinal Chemistry
The utility of 8-Methoxy-1,2,3,4-tetrahydroquinoline is prominently featured in patents for the

synthesis of inhibitors of human aldosterone synthase (CYP11B2).[3][4][5] In these synthetic

schemes, the secondary amine of the tetrahydroquinoline core serves as a nucleophile to react

with various electrophilic partners, building out a more complex molecular architecture

designed to fit into the enzyme's active site.
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Caption: Role as a key intermediate in multi-step synthesis.

This application highlights the compound's value to drug development professionals, providing

a readily available and versatile scaffold for building libraries of potential therapeutic agents.

Safety and Handling
Adherence to safety protocols is mandatory when handling any chemical reagent. 8-Methoxy-
1,2,3,4-tetrahydroquinoline possesses several hazards that require appropriate precautions.

[1][6]
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Hazard Class GHS Statement Precautionary Measures

Acute Toxicity, Oral H302: Harmful if swallowed

Do not eat, drink or smoke

when using this product. Wash

hands thoroughly after

handling.

Skin Irritation H315: Causes skin irritation

Wear protective gloves. Wash

contaminated skin thoroughly

after handling.

Eye Irritation
H319: Causes serious eye

irritation

Wear eye protection/face

protection.

Respiratory Irritation
H335: May cause respiratory

irritation

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. Use only outdoors or in a

well-ventilated area.

First Aid:

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON

CENTER or doctor if you feel unwell.

Always consult the full Safety Data Sheet (SDS) before use.[6][7]

Conclusion
8-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 53899-17-5) is more than just a chemical entry

in a catalog; it is a validated and valuable tool for chemical innovation. Its well-defined

physicochemical properties, established characterization protocols, and proven utility as a

synthetic building block make it an important asset for researchers in medicinal chemistry and
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drug development. A thorough understanding of its analytical characterization, from NMR to

MS, ensures the integrity of the starting material, which is the foundation of reproducible and

successful multi-step synthesis campaigns aimed at discovering the next generation of

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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